molecular formula C17H21N3O4S B14934036 methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14934036
M. Wt: 363.4 g/mol
InChI Key: VWJCMRDCYIWUTQ-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include Grubbs’ second-generation catalyst and Red-Al for reduction steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA.

    Reduction: Reduction reactions can be carried out using agents like Red-Al.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include mCPBA for oxidation, Red-Al for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a thiazole ring, pyrrole moiety, and tetrahydropyran ring, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H21N3O4S/c1-12-14(15(22)23-2)19-16(25-12)18-13(21)11-17(5-9-24-10-6-17)20-7-3-4-8-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,19,21)

InChI Key

VWJCMRDCYIWUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

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